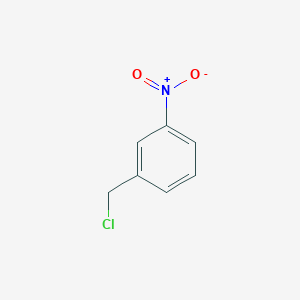

3-Nitrobenzyl chloride

概要

説明

3-Nitrobenzyl chloride (CAS RN: 619-23-8) is a chlorinated aromatic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . Key physical properties include:

- Boiling Point: 175–183 °C at 30–35 Torr ; 85–87 °C at 5 mmHg

- Melting Point: 43–47 °C

- Density: 1.503 g/cm³

- Water Solubility: <0.1 g/100 mL at 22 °C

- Flash Point: >230 °F (>110 °C)

The compound is widely used as an alkylating agent in organic synthesis, such as in the preparation of carbazole-based inhibitors (e.g., N-benzyl analogues) . Its nitro group at the meta position imparts electron-withdrawing effects, influencing reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions: 3-Nitrobenzyl chloride can be synthesized through the nitration of benzyl chloride. The process involves the reaction of benzyl chloride with a nitrating mixture, typically composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position relative to the benzyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

化学反応の分析

Types of Reactions: 3-Nitrobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

Oxidation: The benzyl group can be oxidized to a carboxylic acid group (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.

Major Products:

Nucleophilic Substitution: Products include 3-nitrobenzyl alcohol, 3-nitrobenzylamine, and 3-nitrobenzylthiol.

Reduction: The major product is 3-aminobenzyl chloride.

Oxidation: The major product is 3-nitrobenzoic acid.

科学的研究の応用

Synthesis of 3-Nitrobenzyl Chloride

This compound can be synthesized through several methods, primarily involving the nitration of benzyl chloride. The following table summarizes the typical synthesis pathways:

| Step | Reagents | Conditions |

|---|---|---|

| Nitration | Benzyl chloride, HNO₃, H₂SO₄ | Low temperature |

| Acylation | Thionyl chloride | Room temperature |

The nitration process introduces a nitro group at the meta position relative to the chlorine atom on the benzene ring. This substitution pattern is crucial for the compound's reactivity and applications.

Scientific Research Applications

This compound has several notable applications in scientific research:

Photocaging and Drug Delivery

NBC is widely used as a photocage in drug delivery systems. It can be employed to protect reactive functional groups in biological molecules until they are activated by light. This application is particularly relevant in targeted cancer therapies where spatial and temporal control over drug release is critical.

Synthesis of Complex Organic Molecules

NBC serves as a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions to form various derivatives, including amides and esters. This makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Biological Studies

In biological research, NBC is used to modify biomolecules, allowing scientists to study interactions within cellular environments. Its ability to act as an electrophile enhances its utility in creating conjugates with proteins or nucleic acids.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of this compound derivatives against Escherichia coli and Bacillus subtilis. Results indicated that modifications at the 3-position significantly affected potency, with certain derivatives exhibiting enhanced antibacterial effects due to their ability to penetrate bacterial cell walls and disrupt cellular functions.

Case Study 2: Photocontrolled Activation

Research demonstrated that compounds containing NBC could be activated by UV light to release active drug components selectively within cancer cells, leading to targeted cytotoxicity. This approach highlights the potential of NBC in developing smart therapeutic agents that minimize side effects on healthy tissues.

Toxicity and Safety Considerations

While NBC has promising applications, it is essential to handle it with care due to its potential toxicity:

- Hazard Classifications :

- Causes severe skin burns (H314)

- Causes serious eye damage (H318)

Safety precautions should be taken when working with this compound, including appropriate personal protective equipment (PPE) and working under fume hoods.

作用機序

The mechanism of action of 3-nitrobenzyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing nitro group and the electron-donating benzyl chloride group. The nitro group increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biochemical applications.

類似化合物との比較

Positional Isomers: 2-Nitrobenzyl Chloride and 4-Nitrobenzyl Chloride

The position of the nitro group significantly alters physicochemical properties and reactivity:

- 4-Nitrobenzyl Chloride : The para nitro group maximizes electron-withdrawing effects, likely increasing electrophilicity and reactivity in alkylation reactions.

Halogen Analogues: 3-Nitrobenzyl Bromide

Replacing chlorine with bromine affects reactivity and applications:

| Property | This compound | 3-Nitrobenzyl Bromide |

|---|---|---|

| CAS RN | 619-23-8 | 61010-34-2 |

| Molecular Weight | 171.58 | ~216.03 (C₇H₆BrNO₂) |

| Reactivity | Moderate | Higher (weaker C-Br bond) |

3-Nitrobenzyl bromide is more reactive in Sₙ2 reactions due to the weaker carbon-bromine bond, making it preferable in high-yield alkylation reactions . However, bromides are often costlier and less stable than chlorides.

Other Benzyl Chloride Derivatives

3-Chlorobenzyl Chloride

- CAS RN : 587-04-2

- Molecular Formula : C₇H₆Cl₂

- Applications : Intermediate in agrochemicals and pharmaceuticals.

- Comparison : Lacks the nitro group, reducing electrophilicity but increasing lipophilicity.

4-Methoxy-3-Nitrobenzyl Chloride

- CAS RN : 616-83-1

- Molecular Formula: C₈H₇ClNO₃

- Applications : Sulfonylation reactions; the methoxy group modulates electronic effects.

Nitro-Substituted Benzoyl Chlorides

While benzyl chlorides (R-CH₂Cl) and benzoyl chlorides (R-COCl) differ functionally, comparisons highlight structural influences:

| Property | This compound | p-Nitrobenzoyl Chloride |

|---|---|---|

| CAS RN | 619-23-8 | 122-04-3 |

| Reactivity | Alkylation agent | Nucleophilic acyl substitution |

| Synthesis | Chloromethylation | PCl₅ + p-nitrobenzoic acid |

Benzoyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl carbon, whereas benzyl chlorides undergo alkylation or elimination.

生物活性

3-Nitrobenzyl chloride is an aromatic halide with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in drug development, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the presence of a nitro group (-NO2) and a chlorine atom (-Cl) attached to a benzyl carbon. Its molecular formula is C7H6ClN O2, and it has a molecular weight of 175.58 g/mol. The nitro group is known to enhance the electrophilicity of the benzyl carbon, making it a suitable substrate for various nucleophilic reactions.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its derivatives. The mechanism of action primarily involves the induction of reactive oxygen species (ROS) that lead to oxidative stress in cancer cells. This oxidative stress can disrupt cellular functions and promote apoptosis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 20.1 | ROS generation, tubulin polymerization |

| 4-Nitrobenzyl chloride | KB-V1 (Cervical) | 14 | Apoptosis induction via oxidative stress |

| 2-Nitrobenzyl chloride | A549 (Lung) | 22 | Inhibition of cell proliferation |

The above table summarizes key findings from various studies indicating that derivatives of nitrobenzyl chlorides exhibit varying degrees of cytotoxicity against different cancer cell lines, with mechanisms often linked to ROS production and interference with cellular processes.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial effects of several nitrobenzyl derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values for this compound ranged from 32 to 128 µg/mL.

- The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains.

Mechanistic Insights

Research indicates that the biological activity of this compound may be attributed to its ability to generate ROS upon activation within cellular environments. This process leads to:

- Endoplasmic Reticulum Stress : Resulting from excessive ROS, which triggers apoptotic pathways.

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, thereby inhibiting proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-nitrobenzyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration followed by chlorination. For example, chlorination of 3-nitrobenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions is common . Optimization includes controlling temperature (0–6°C for exothermic reactions) and using catalysts like pyridine to enhance yield. Purity can be monitored via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : To confirm the aromatic substitution pattern (e.g., distinguishing meta-nitro groups via chemical shifts).

- IR Spectroscopy : Identification of NO₂ (∼1520 cm⁻¹) and C-Cl (∼730 cm⁻¹) stretches.

- X-ray Crystallography : For resolving bond angles and crystal packing, as demonstrated in related nitrobenzyl derivatives (e.g., CCDC deposition codes from Cambridge Structural Database) .

Q. What are the critical safety protocols for handling and storing this compound?

- Methodological Answer : Classified as hazardous (CAS 619-23-8), it requires storage at 0–6°C in airtight containers to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced or functionalized for downstream applications?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (NaBH₄/CuCl₂) can reduce the nitro group to an amine, yielding 3-aminobenzyl chloride. Competitive side reactions (e.g., dechlorination) are minimized by controlling solvent polarity (e.g., ethanol/water mixtures) and reaction time . Advanced functionalization may involve coupling with piperidine derivatives for pharmaceutical intermediates .

Q. What strategies improve the selectivity of this compound in electrochemical sensing applications?

- Methodological Answer : Derivatives like 1-[(5-(3-nitrobenzyl)-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol have been used for voltammetric detection of Ni(II). Selectivity is enhanced by optimizing pH (e.g., pH 7.0 in NaCl buffer) and masking interfering ions (e.g., Co²⁺, Cu²⁺) with EDTA . Calibration curves should validate linearity (e.g., 1.3×10⁻⁷–1.0×10⁻⁵ M Ni(II)) .

Q. How do structural modifications of this compound impact its reactivity in cross-coupling reactions?

- Methodological Answer : The meta-nitro group directs electrophilic substitution, favoring reactions at the para position relative to the nitro group. Comparative studies with ortho and para isomers show differences in reaction rates with nucleophiles (e.g., amines, thiols) due to steric and electronic effects . Computational modeling (DFT) can predict regioselectivity in complex syntheses.

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Common impurities include hydrolyzed products (3-nitrobenzyl alcohol) and residual solvents (methylene chloride). GC-MS or HPLC-MS with internal standards (e.g., deuterated analogs) improves detection limits. Method validation should assess precision (RSD <2%) and recovery rates (90–110%) .

Q. How can contradictions in reported reaction yields or spectroscopic data for this compound be reconciled?

- Methodological Answer : Discrepancies often stem from varying synthetic conditions (e.g., solvent purity, catalyst loadings). Replication studies under controlled environments (e.g., inert atmosphere) and multi-technique characterization (e.g., combining NMR, IR, and elemental analysis) are critical. Cross-referencing with databases like NIST WebBook ensures data reliability .

Q. Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 4.70 (s, 2H, CH₂Cl), δ 8.20–8.50 (m, Ar-H) | |

| IR | 1520 cm⁻¹ (NO₂), 730 cm⁻¹ (C-Cl) | |

| X-ray | C-Cl bond length: 1.78 Å; C-NO₂ angle: 120° |

Table 2 : Optimization of Nitro Reduction Conditions

| Reductant | Solvent | Temperature | Yield (%) | Side Products |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 92 | None |

| NaBH₄/CuCl₂ | THF/H₂O | 0°C | 75 | 3-Nitrobenzyl alcohol |

| SnCl₂/HCl | HCl/EtOH | Reflux | 68 | Chlorinated byproducts |

特性

IUPAC Name |

1-(chloromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGGSERFJKEWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025743 | |

| Record name | 3-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzyl chloride is a yellow to brown solid. (NTP, 1992), Pale yellow solid; [HSDB] Tan or yellow crystalline solid; [MSDSonline] | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloro-m-nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 to 361 °F at 30-35 mmHg (NTP, 1992), 175-183 °C @ 30-35 MM HG | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID; VERY SOL IN ETHYL ACETATE, ACETONE | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

619-23-8 | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-m-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJL133898O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 to 117 °F (NTP, 1992), 45-47 °C | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。